2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 3-methoxybenzaldehyde, followed by the addition of a thiol group and a nitrile group under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzothiazole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzothiazole or methoxyphenyl moieties.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-[(3-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
Uniqueness
What sets 2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy group at the 3-position of the phenyl ring, for example, can enhance its electron-donating ability, potentially affecting its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3-methoxyphenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-21-12-6-4-5-11(9-12)19-16(22)13(10-18)17-20-14-7-2-3-8-15(14)23-17/h2-9,20H,1H3,(H,19,22)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJRGLJEVMOSPW-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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